molecular formula C9H7NO4 B1361066 2-Propenoic acid, 4-nitrophenyl ester CAS No. 2123-85-5

2-Propenoic acid, 4-nitrophenyl ester

Cat. No. B1361066
CAS RN: 2123-85-5
M. Wt: 193.16 g/mol
InChI Key: PSRGGEQXKSZPRF-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 4-nitrophenyl ester” is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as “4-NITROPHENYL ACRYLATE” and "p-nitrophenyl acrylate" .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 4-nitrophenyl ester” can be represented by the InChI string: InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “2-Propenoic acid, 4-nitrophenyl ester” is 193.16 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Corrosion Inhibition

2-Propenoic acid, 4-nitrophenyl ester, particularly its derivative yttrium 3-(4-nitrophenyl)-2-propenoate, has been investigated for its effectiveness as a corrosion inhibitor for copper alloys in chloride solutions. The compound forms a protective film on the copper alloy surface, preventing corrosion, especially at higher concentrations (Nam, Thang, Hoai, & Hiển, 2016).

Enzyme Activity Studies

Studies have explored the role of nitrophenyl esters, including 2-propenoic acid, 4-nitrophenyl ester, in enzyme activity. For instance, their hydrolysis rates catalyzed by bovine carbonic anhydrase vary based on the nitro group position and acyl residue size. These studies contribute to understanding enzyme kinetics and inhibitor effects (Thorslund & Lindskog, 1967).

Organic Synthesis

In organic chemistry, 2-propenoic acid, 4-nitrophenyl ester is used in synthesizing complex molecules. For example, it's utilized in reactions involving β-cyclodextrin, indicating its role in optimizing metallocene substrates for such reactions (Breslow, Trainor, & Ueno, 1983).

Cancer Chemoprevention

Certain derivatives of 2-propenoic acid, 4-nitrophenyl ester have shown potential in cancer chemoprevention. For instance, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a related compound, exhibits properties that may prevent colon and tongue cancers (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Nonlinear Optical Properties

Copolymers of methyl methacrylate and 2-propenoic acid, 2-methyl-, 2-[[[[4-methyl-3-[[(2-methyl-4-nitrophenyl)amino]carbonyl] aminophenyl] carbonyl]oxy]ethyl ester, a derivative of 2-propenoic acid, 4-nitrophenyl ester, have been characterized for nonlinear optical properties. These polymers exhibit significant second harmonic generation signals, indicating potential applications in optical technologies (Sharma, Zhou, Frisch, Wagenen, & Korenowski, 1999).

properties

IUPAC Name

(4-nitrophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRGGEQXKSZPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67391-52-0
Record name Poly(4-nitrophenyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67391-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70175476
Record name 2-Propenoic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 4-nitrophenyl ester

CAS RN

2123-85-5
Record name 2-Propenoic acid, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC144290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RW Guthrie, GL Kaplan, FA Mennona… - Journal of medicinal …, 1990 - ACS Publications
A series of N-[4-(3-pyridinyl) butyl] 3-substituted propenylcarboxamide derivatives bearing an unsaturated bicyclic moiety in the 3-position was prepared and evaluated for PAF (platelet …
Number of citations: 31 pubs.acs.org

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